6,7-Dibromo-2-chloroquinoxaline
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Overview
Description
6,7-Dibromo-2-chloroquinoxaline is a chemical compound belonging to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and chemical industry . The compound’s structure consists of a quinoxaline core with bromine atoms at the 6 and 7 positions and a chlorine atom at the 2 position, making it a halogenated derivative of quinoxaline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-2-chloroquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method includes the bromination of 2-chloroquinoxaline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions to ensure complete bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-2-chloroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products Formed
Substitution Products: Various substituted quinoxalines depending on the nucleophile used.
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Dihydroquinoxalines.
Coupling Products: Complex quinoxaline derivatives with extended conjugation.
Scientific Research Applications
6,7-Dibromo-2-chloroquinoxaline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 6,7-Dibromo-2-chloroquinoxaline involves its interaction with various molecular targets. The halogen atoms in the compound enhance its ability to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoxaline: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
6,7-Dichloroquinoxaline: Contains chlorine atoms instead of bromine, leading to different reactivity and biological activity.
6,7-Dibromoquinoxaline: Similar structure but lacks the chlorine atom, affecting its chemical properties and applications
Uniqueness
6,7-Dibromo-2-chloroquinoxaline is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological properties.
Properties
Molecular Formula |
C8H3Br2ClN2 |
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Molecular Weight |
322.38 g/mol |
IUPAC Name |
6,7-dibromo-2-chloroquinoxaline |
InChI |
InChI=1S/C8H3Br2ClN2/c9-4-1-6-7(2-5(4)10)13-8(11)3-12-6/h1-3H |
InChI Key |
GEAHKPWZPYBNFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)N=C(C=N2)Cl |
Origin of Product |
United States |
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